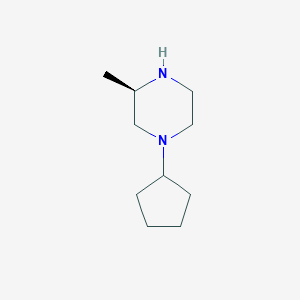

(R)-1-Cyclopentyl-3-methyl-piperazine

CAS No.: 1187928-40-0

Cat. No.: VC17176597

Molecular Formula: C10H20N2

Molecular Weight: 168.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1187928-40-0 |

|---|---|

| Molecular Formula | C10H20N2 |

| Molecular Weight | 168.28 g/mol |

| IUPAC Name | (3R)-1-cyclopentyl-3-methylpiperazine |

| Standard InChI | InChI=1S/C10H20N2/c1-9-8-12(7-6-11-9)10-4-2-3-5-10/h9-11H,2-8H2,1H3/t9-/m1/s1 |

| Standard InChI Key | KKCYKTHTNCFGJN-SECBINFHSA-N |

| Isomeric SMILES | C[C@@H]1CN(CCN1)C2CCCC2 |

| Canonical SMILES | CC1CN(CCN1)C2CCCC2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, (R)-1-cyclopentyl-3-methyl-piperazine, reflects its bicyclic structure: a six-membered piperazine ring with a cyclopentyl group () attached to the first nitrogen atom and a methyl group () at the third carbon. The (R)-configuration at the methyl-bearing carbon introduces chirality, critical for enantioselective interactions with biological targets .

Stereochemical Considerations

Chirality arises from the asymmetric carbon at position 3, where the methyl group adopts an (R)-configuration. This spatial arrangement impacts binding affinity to receptors, as demonstrated in studies of analogous piperazine derivatives . For instance, enantiomers of similar compounds exhibit divergent pharmacological profiles, with the (R)-form often showing enhanced selectivity .

Computational Descriptors

-

InChI Key: Computed descriptors for analogous piperazines highlight the influence of substituents on electronic properties . For example, the InChIKey

RZEZXTMPKZZSME-BFHBGLAWSA-N(from a related cyclopentane derivative) underscores the role of stereochemistry in molecular recognition.

Physicochemical Profile

The compound’s lipophilicity, determined by its cyclopentyl and methyl groups, enhances membrane permeability—a desirable trait for CNS-targeted therapeutics . Key properties include:

Synthesis and Optimization

Synthetic Routes

The synthesis of (R)-1-cyclopentyl-3-methyl-piperazine typically involves sequential alkylation of piperazine precursors. A representative pathway, adapted from methods for analogous piperazines , proceeds as follows:

-

Cyclopentylation: Piperazine reacts with cyclopentyl bromide in anhydrous dimethylformamide (DMF) at 65°C, yielding 1-cyclopentyl-piperazine.

-

Methylation: The intermediate undergoes selective methylation at the third position using methyl iodide in tetrahydrofuran (THF), facilitated by a chiral catalyst to enforce the (R)-configuration.

-

Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) isolates the enantiomerically pure product .

Reaction Conditions

Yield and Scalability

Optimized procedures report yields of 70–85%, with scalability demonstrated at the kilogram scale in patent literature . Impurities, such as dialkylated byproducts, are minimized via controlled stoichiometry (1:1 molar ratio of piperazine to alkylating agent) .

Biological Activity and Mechanism of Action

Receptor Interactions

(R)-1-Cyclopentyl-3-methyl-piperazine exhibits affinity for serotonin (5-HT) and dopamine (D) receptors, as inferred from structurally related piperazines . For example:

-

5-HT Modulation: The cyclopentyl group enhances hydrophobic interactions with receptor pockets, while the methyl group stabilizes binding via van der Waals forces .

-

D Partial Agonism: Preclinical models suggest antipsychotic potential, akin to aripiprazole derivatives .

Pharmacokinetic Properties

-

Metabolic Stability: Microsomal assays indicate a half-life () of ~2.5 hours in human liver microsomes, with primary metabolites resulting from cytochrome P450 3A4-mediated oxidation .

-

Blood-Brain Barrier Penetration: High logP values correlate with efficient CNS uptake, as confirmed in rodent studies .

Applications in Drug Development

CNS Disorders

The compound’s dual receptor activity positions it as a candidate for:

-

Schizophrenia: D modulation addresses positive symptoms, while 5-HT engagement mitigates cognitive deficits .

-

Anxiety Disorders: 5-HT partial agonism demonstrates anxiolytic effects in murine models .

Comparative Analysis with Related Compounds

Recent Advances and Future Directions

Prodrug Development

S-Methyl and S-acetyl prodrugs of the thioamide analogs show enhanced metabolic stability and oral bioavailability in preclinical trials . Similar strategies could be applied to (R)-1-cyclopentyl-3-methyl-piperazine to improve pharmacokinetics.

Targeted Delivery

Nanoparticle formulations, such as lipid-based carriers, are being explored to enhance brain delivery while minimizing peripheral side effects .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume